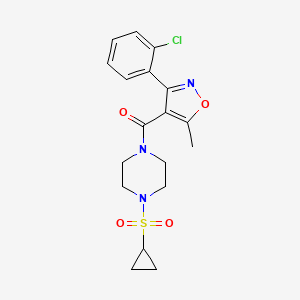

![molecular formula C17H21N3O B2803668 6-苯基-2-(2-哌啶-1-基乙基)吡啶并[2,1-b]噻二酮 CAS No. 794-84-3](/img/structure/B2803668.png)

6-苯基-2-(2-哌啶-1-基乙基)吡啶并[2,1-b]噻二酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

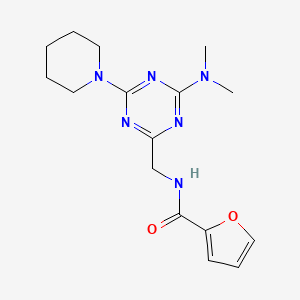

6-Phenyl-2-(2-piperidin-1-ylethyl)pyridazin-3-one is a derivative of pyridazin-3 (2H)-one . Pyridazin-3 (2H)-one derivatives have attracted the attention of medicinal chemists due to their diverse pharmacological activities . This compound is a cardiovascular agent .

Synthesis Analysis

The pyridazin-3 (2H)-one skeleton was first prepared by E. Fischer by cyclizing the phenylhydrazone of levulinic acid followed by oxidation in the presence of PCl5 . The most common synthesis consists of the reaction of hydrazine or aryl hydrazines either with mixtures of ketones and esters, or with 1,4-dicarbonyl compounds .Molecular Structure Analysis

The pyridazine ring is endowed with unique physicochemical properties that can render it an attractive heterocycle for drug design . It is advocated as a less lipophilic and advantageous substitute for the ubiquitous phenyl ring .Chemical Reactions Analysis

Introduction of a 6-substituted-phenyl group on the 4,5-dihydro-3(2H)-pyridazinones skeleton has been shown to enhance cardiovascular effects of this ring system . A variety of 6-phenyl-4,5-dihydro-3(2H)-pyridazinones have been synthesized and examined for hypotensive activity in normotensive rats .Physical And Chemical Properties Analysis

The solubility data and solution thermodynamic properties of this compound have been studied in twelve pharmaceutical solvents . The measured solubilities were regressed well with van’t Hoff and Apelblat models .科学研究应用

结构和电子性质

对与 6-苯基-2-(2-哌啶-1-基乙基)吡啶并-3-酮相似的化合物进行结构和电子性质的研究,深入了解了它们的抗惊厥潜力。研究人员通过 X 射线衍射解析了相关抗惊厥化合物的晶体结构,揭示了邻位取代时苯环的有限倾角以及哌啶氮孤对向中间杂环的明显离域。这些结构见解对于了解此类化合物的活性并优化其性质至关重要 (Georges 等,1989)。

合成和生物学评估

一些研究重点关注 6-苯基-2-(2-哌啶-1-基乙基)吡啶并-3-酮衍生物的合成和生物学评估,以期用于潜在的治疗应用。例如,合成了一系列 2-取代-6-(吗啉基/哌啶基)吡啶并-3(2H)-酮,并筛选了它们的抗炎和镇痛活性,结果表明一些衍生物比其他衍生物更有效,突出了结构变化对生物活性的影响 (Singh 等,2017)。

抗癌应用

对新型 4-(芳基/杂芳基-2-基甲基)-6-苯基-2-[3-(4-取代哌嗪-1-基)丙基]吡啶并-3(2H)-酮衍生物的研究已经展开,重点关注它们作为抗癌剂的潜力。合成了这些化合物并评估了它们对各种人类癌细胞系的细胞毒性,其中一些化合物表现出中等活性,表明它们在癌症治疗中的潜力 (Murty 等,2011)。

血小板聚集抑制

对 6-苯基-3(2H)-吡啶并酮的合成和评估及其抗血小板聚集活性进行了探索,吡啶并酮环上不同位置的修饰显示出不同程度的活性。这些研究有助于寻找新的抗血小板剂,这是心血管疾病管理中的一个关键领域 (Sotelo 等,2002)。

作用机制

Target of Action

Pyridazinone derivatives, which include this compound, have been reported to exhibit a wide range of pharmacological activities . These activities suggest that the compound may interact with multiple targets, including enzymes, receptors, and ion channels involved in various biological processes.

Mode of Action

It’s known that pyridazinone derivatives can inhibit calcium ion influx, which is required for the activation of platelet aggregation . This suggests that the compound may interact with its targets to modulate their function, leading to changes in cellular processes.

Biochemical Pathways

For instance, it may influence pathways related to inflammation, pain perception, platelet aggregation, and cardiovascular function .

Result of Action

Based on the reported pharmacological activities of pyridazinone derivatives, it can be inferred that this compound may exert anti-inflammatory, analgesic, antiplatelet, and cardiovascular effects .

生化分析

Biochemical Properties

6-Phenyl-2-(2-piperidin-1-ylethyl)pyridazin-3-one interacts with various enzymes, proteins, and other biomolecules. For instance, it has been identified as a potent PDE-III inhibitor . The inotropic and vasodilator properties of substituted 6-phenyl-pyridazin-3(2H)-ones, including 6-Phenyl-2-(2-piperidin-1-ylethyl)pyridazin-3-one, are well recognized .

Cellular Effects

The effects of 6-Phenyl-2-(2-piperidin-1-ylethyl)pyridazin-3-one on various types of cells and cellular processes are diverse. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of 6-Phenyl-2-(2-piperidin-1-ylethyl)pyridazin-3-one involves its capacity to inhibit calcium ion influx, which is required for the activation of platelet aggregation . This inhibition is achieved through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

属性

IUPAC Name |

6-phenyl-2-(2-piperidin-1-ylethyl)pyridazin-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N3O/c21-17-10-9-16(15-7-3-1-4-8-15)18-20(17)14-13-19-11-5-2-6-12-19/h1,3-4,7-10H,2,5-6,11-14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXIKODNZEMHPTF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CCN2C(=O)C=CC(=N2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

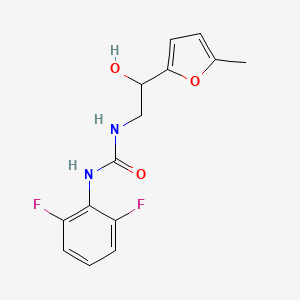

![N-(2-(4-((4-fluorobenzyl)amino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-isopropoxybenzamide](/img/structure/B2803586.png)

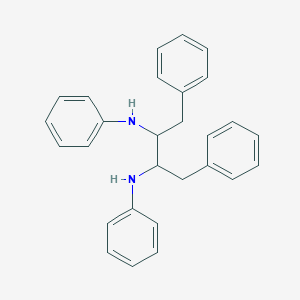

![N-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-N-methyl-9H-xanthene-9-carboxamide](/img/structure/B2803591.png)

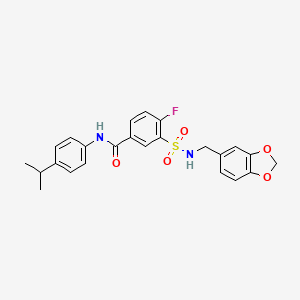

![N-[[5-[2-oxo-2-(propylamino)ethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]-3-(trifluoromethyl)benzamide](/img/structure/B2803593.png)

![N-[2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl]-2-(3-methylphenyl)acetamide](/img/structure/B2803598.png)

![Ethyl 3-(4-chlorophenyl)-4-oxo-5-pivalamido-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2803602.png)

![2-((1-(3-chlorophenyl)-4-hydroxy-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2803603.png)

![1-(morpholinomethyl)-1H-indole-2,3-dione 3-[N-(4-methylphenyl)hydrazone]](/img/structure/B2803604.png)

![2-{[(5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)carbonyl]amino}acetic acid](/img/structure/B2803606.png)